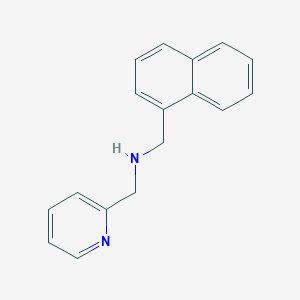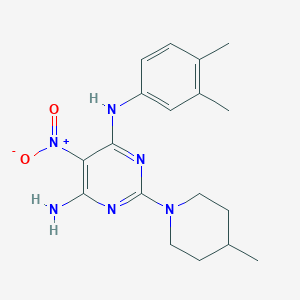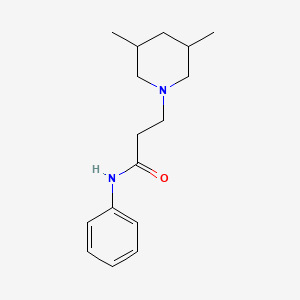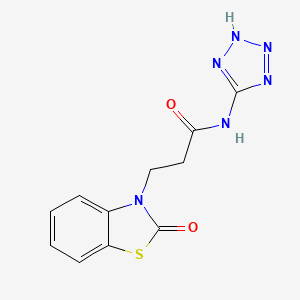
1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine is an organic compound that features a naphthalene ring and a pyridine ring connected through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine typically involves the reaction of naphthalene derivatives with pyridine derivatives under specific conditions. One common method involves the use of a condensation reaction between naphthalen-1-ylamine and pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthalene and pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid and pyridine-2-carboxylic acid.
Reduction: Naphthalen-1-ylmethanamine and pyridin-2-ylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and organic electronics.
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The aromatic rings in the compound can also facilitate π-π interactions with other aromatic molecules, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)methanamine
- 1-(naphthalen-2-yl)-N-(pyridin-2-ylmethyl)methanamine
- 1-(naphthalen-1-yl)-N-(pyridin-4-ylmethyl)methanamine
Uniqueness
1-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The position of the pyridine ring relative to the naphthalene ring can significantly influence its reactivity and binding interactions. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H16N2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-naphthalen-1-yl-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C17H16N2/c1-2-10-17-14(6-1)7-5-8-15(17)12-18-13-16-9-3-4-11-19-16/h1-11,18H,12-13H2 |
InChI Key |
XMKBUKDUNXZFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12486718.png)
![Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12486725.png)

![N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine](/img/structure/B12486731.png)
![N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide](/img/structure/B12486733.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12486739.png)

![5,7-Diethyl-2-(furan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B12486750.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12486754.png)
![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12486762.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B12486768.png)
![methyl N-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]phenylalaninate](/img/structure/B12486775.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-1H-indole-2-carboxamide](/img/structure/B12486779.png)
